molecular formula C10H7ClFN3O2 B1463860 1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1338667-00-7

1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1463860
CAS No.: 1338667-00-7
M. Wt: 255.63 g/mol
InChI Key: YDPAMHUYLIYTRS-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoic acid, which is a colorless solid and a simple aromatic carboxylic acid . It’s likely that the compound you’re interested in has similar physical properties.


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-Chloro-4-fluorobenzyl bromide are commercially available . These could potentially be used as starting materials in the synthesis of the compound you’re interested in.


Physical and Chemical Properties Analysis

Based on similar compounds, it’s likely that the compound is a solid at room temperature . Other physical and chemical properties would depend on the specific structure of the compound.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on synthesizing and characterizing triazole derivatives, including those similar to the chemical of interest. For instance, studies have focused on the synthesis of biologically active 1,2,4-triazole derivatives, examining their crystal structures and intermolecular interactions, such as lp⋯π and π⋯π interactions, using different thermal techniques and quantum mechanical calculations (Shukla et al., 2014). Additionally, the synthesis of triazole derivatives incorporating an α-ketoester functionality has been reported, highlighting the importance of π-hole tetrel bonding interactions in these compounds (Ahmed et al., 2020).

Potential Biological Activities

Several studies have synthesized new triazole derivatives to investigate their potential as anticancer agents, highlighting the versatility of the 1,2,4-triazole scaffold in drug development (Bhat et al., 2004). Research into halogenated 1-benzylindazole-3-carboxylic acids, which share structural similarities with the compound , has shown significant antispermatogenic activity, further illustrating the potential biomedical applications of these compounds (Corsi & Palazzo, 1976).

Corrosion Inhibition

The application of 1,2,3-triazole derivatives in the field of corrosion inhibition has been explored, indicating their potential to protect metals against acidic corrosion. This underscores the broad applicability of triazole derivatives beyond biological activities, extending into materials science and engineering (Negrón-Silva et al., 2013).

Antimicrobial Properties

The synthesis and evaluation of 1,4-disubstituted 1,2,3-triazole derivatives have also been undertaken to assess their antimicrobial properties. This research demonstrates the potential of triazole-based compounds as antimicrobial agents, offering insights into the development of new drugs to combat resistant bacterial and fungal strains (Jadhav et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, a study found that a similar compound, 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one, exhibited anti-epileptic effects in zebrafish and mouse models .

Safety and Hazards

Safety data sheets for similar compounds indicate that they can be harmful if swallowed and can cause severe skin burns and eye damage . It’s important to handle such compounds with appropriate safety precautions.

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3O2/c11-8-3-7(12)2-1-6(8)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPAMHUYLIYTRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

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